N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5S/c1-14-12-17(5-10-20(14)24)25-21(27)13-26-16(3)11-15(2)22(23(26)28)32(29,30)19-8-6-18(31-4)7-9-19/h5-12H,13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPLXRAZULSVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Bromination and methylation: The aromatic ring is brominated and methylated using bromine and methylating agents, respectively.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be grouped based on shared functional motifs:
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 4-bromo substituent in the target compound may enhance halogen bonding with biological targets, as seen in bromophenyl analogs .
- The 4-methoxybenzenesulfonyl group could mimic sulfonamide pharmacophores in enzyme inhibitors (e.g., carbonic anhydrase) .
Lumping Strategy: Compounds with similar sulfonyl or dihydropyridinone cores (e.g., ) may be grouped for high-throughput screening, as their shared motifs predict comparable reactivity or bioactivity .
Crystallographic Insights :
- Analogous acetamides exhibit intermolecular interactions (N–H⋯O, C–H⋯F) that stabilize crystal packing, suggesting the target compound’s solid-state behavior could be modeled using SHELX refinement tools .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Bioactivity Trends in Analogues
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyridine Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Sulfonyl Group : Utilization of sulfonyl chloride in the presence of a base.
- Bromination and Methylation : Achieved using bromine and methylating agents.
- Acetylation : Final acetylation of the amine group with acetic anhydride.
These steps can be optimized for yield and purity in industrial settings, often employing continuous flow reactors for large-scale production.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives tested against various cancer cell lines (A-549, MCF7, HCT116) demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 Value (μmol/mL) |
|---|---|---|
| Doxorubicin | A-549 | 0.04 |
| Doxorubicin | HCT116 | 0.06 |
| Test Compound | A-549 | 0.02 - 0.08 |
| Test Compound | HCT116 | 0.02 - 0.08 |
Antioxidant Activity
The compound has also been studied for its radical-scavenging activity using the DPPH assay. Compounds related to this structure showed moderate antioxidant properties compared to ascorbic acid at concentrations around 100 μg/mL .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act on G protein-coupled receptors (GPCRs), altering signaling pathways that regulate cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Activity : A study reported that derivatives exhibited significant antiproliferative effects against human lung cancer cells (A-549) and colorectal cancer cells (HCT116) with promising IC50 values .
- Antioxidant Studies : Research demonstrated that certain derivatives had notable DPPH radical-scavenging activity, suggesting potential use in oxidative stress-related disorders .
- Inflammatory Response : Other studies have indicated that related compounds possess anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation, cyclization, and amidation. Key parameters include:
- Temperature : 80–100°C for cyclization steps to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Bases like K₂CO₃ or Et₃N facilitate deprotonation during amide bond formation .
Table 1 : Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, DMF, 80°C | 75–85 | ≥95% |
| Cyclization | NaH, THF, reflux | 60–70 | ≥90% |
| Amidation | HATU, DIPEA, RT | 50–60 | ≥85% |
Q. How can structural characterization of this compound be performed to confirm its molecular identity?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., dihedral angles between sulfonyl and pyridinone groups). SHELX software is recommended for refinement .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 545.2) .
Q. What reaction mechanisms govern the formation of the dihydropyridinone core?
- Methodological Answer : The dihydropyridinone moiety forms via intramolecular cyclization under basic conditions. Key steps:
- Nucleophilic attack : Pyridine nitrogen attacks the sulfonyl carbonyl group.
- Tautomerization : Stabilizes the enol form, leading to aromaticity in the pyridinone ring .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities arising from dynamic conformers?
- Methodological Answer :
- SHELX refinement identifies multiple conformers in asymmetric units (e.g., three distinct molecules in ).
- Hydrogen-bonding networks : Graph-set analysis (e.g., R₂²(10) motifs) explains stabilization of conformers .
Table 2 : Crystallographic Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | 0.038 | |
| Bond length (C–S) | 1.76 Å |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent variation : Replace bromophenyl with chlorophenyl to assess halogen effects on bioactivity .
- Functional group masking : Modify the methoxy group to study hydrogen-bonding interactions in target binding .
Table 3 : SAR Trends in Analogs
| Modification | Observed Effect | Reference |
|---|---|---|
| Bromine → Chlorine | ↑ Cytotoxicity (IC₅₀ reduced by 40%) | |
| Methoxy → Hydroxyl | ↓ Metabolic stability (t₁/₂ reduced by 2h) |
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., hydrogen bonds between sulfonyl group and Lys123) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR-derived torsion angles with X-ray data .
- Dynamic effects : NMR captures solution-state flexibility, while crystallography shows solid-state rigidity .
Q. What degradation pathways occur under varying pH and temperature conditions?
- Methodological Answer :
- Acidic conditions : Hydrolysis of the acetamide group generates carboxylic acid derivatives (HPLC-MS monitoring recommended) .
- Thermal stress : Pyridinone ring decomposition above 150°C (TGA/DSC analysis required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
